SU9516 - 377090-84-1

SU9516

Catalog Number: EVT-285169
CAS Number: 377090-84-1
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SU9516 (3-[1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one) is a synthetic, three-substituted indolinone compound that functions as a cyclin-dependent kinase (CDK) inhibitor, exhibiting selectivity for CDK2. [] [] It serves as a valuable tool in scientific research for investigating the roles of CDK2 and associated pathways in various cellular processes, including cell cycle regulation, apoptosis, and tumorigenesis.

Synthesis Analysis

While specific details about the synthesis of SU9516 are limited in the provided papers, it's a synthetic compound, implying a multi-step process involving chemical reactions to assemble its molecular structure. [] Further research into chemical literature and patents would be required to obtain a detailed synthesis protocol.

Molecular Structure Analysis

The molecular structure of SU9516 consists of an indolinone core with three key substituents: a methoxy group, an imidazole ring linked via a methylene bridge, and a carbonyl group. [] This structure allows SU9516 to bind to the ATP-binding pocket of CDK2, hindering its activity. []

Mechanism of Action

SU9516 primarily acts by inhibiting CDK2 activity, a key regulator of cell cycle progression. [] [] This inhibition leads to a decrease in retinoblastoma protein (pRb) phosphorylation, disrupting the cell cycle and inducing cell cycle arrest in the G0-G1 or G2-M phase. [] Furthermore, SU9516 downregulates Mcl-1, an anti-apoptotic protein, by inhibiting RNA polymerase II phosphorylation, contributing to apoptosis induction. [] SU9516's interaction with CDK2 involves polarization and dynamic hydrogen bonding effects within the ATP-binding pocket, contributing to its potency. [] Specifically, the Lys89 residue in CDK2 forms temporary hydrogen bonds with SU9516, a feature not observed in CDK4, explaining its selectivity for CDK2 over CDK4. []

Applications
  • Enhancing Chemosensitivity: SU9516 sensitizes various cancer cell lines to chemotherapeutic agents. For instance, it enhances the efficacy of Methotrexate (MTX) in human T-cell leukemia, human erythroleukemia, and colorectal cancer cells. [] [] [] This effect is attributed to the downregulation of dihydrofolate reductase (DHFR), a target of MTX, via CDK2 inhibition. [] Similarly, SU9516 increases the sensitivity of colorectal cancer cells to the BH3 mimetic ABT-737 by downregulating Mcl-1. [] It also enhances the effectiveness of 5-fluorouracil in colorectal cancer cells by suppressing thymidylate synthase expression. []

  • Targeting Cancer Stem Cells: SU9516 selectively targets CD44+/CD24−/Low stem-like subpopulations in triple-negative breast cancer cells, leading to the restoration of chemosensitivity. [] This highlights its potential in targeting cancer stem cells, a subpopulation of cells responsible for tumor recurrence and drug resistance.

  • Inhibiting Centrosome Amplification: SU9516 suppresses Aurora-A kinase centrosomal localization, preventing centrosome amplification in breast cancer cells. [] Centrosome amplification is a hallmark of chromosomal instability, a driver of tumorigenesis.

  • Investigating EMT and Metastasis: SU9516 exhibits epithelial-mesenchymal transition (EMT) inhibitory activity in lung cancer cells. [] EMT is a crucial process in cancer metastasis, and SU9516's ability to inhibit this process suggests its potential as an anti-metastatic agent.

  • Demyelination Research: SU9516, in combination with other small molecules, has been shown to rescue demyelination in a cuprizone-induced mouse model, suggesting its potential application in demyelinating diseases such as multiple sclerosis. []

  • Studying Protein Phosphorylation: SU9516 has been used to study the phosphorylation of the T-cell protein tyrosine phosphatase (TCPTP) by CDKs during mitosis. [] This highlights its utility as a tool for dissecting cell cycle-dependent protein phosphorylation events.

Methotrexate (MTX)

  • Relevance: Multiple studies demonstrate that SU9516 enhances the sensitivity of various human leukemia cell lines to methotrexate. This enhanced sensitivity arises from SU9516's ability to inhibit DHFR expression through the suppression of cyclin-dependent kinases (CDKs), ultimately augmenting the cytotoxic effects of methotrexate. [, , , , ]

ABT-737

  • Relevance: Research indicates that combining ABT-737 with SU9516 can effectively increase the sensitivity of specific colorectal carcinoma cell lines (Caco-2) to ABT-737. This synergistic effect is attributed to SU9516's downregulation of Mcl-1, another anti-apoptotic protein, highlighting the potential of this drug combination in treating colorectal cancers with specific dependencies. []

Flavopiridol

  • Relevance: In the context of exploring novel and selective CDK2 inhibitors, Flavopiridol serves as a reference compound. Studies utilizing computational approaches, such as molecular docking and dynamic simulations, often compare the binding affinities and inhibitory profiles of candidate molecules, like SU9516, to established CDK inhibitors like Flavopiridol to assess their potential as anticancer agents. []

CVT-313

  • Relevance: Similar to Flavopiridol, CVT-313 serves as a comparative standard in computational studies aiming to identify novel CDK2 inhibitors. By comparing the binding characteristics and inhibitory potencies of candidate molecules, like SU9516, to CVT-313, researchers can evaluate their potential selectivity and efficacy in inhibiting CDK2, a key regulator of the cell cycle often dysregulated in cancer. []

Purvalanol A

  • Relevance: Similar to SU9516, Purvalanol A exhibits a synergistic effect when combined with methotrexate in human leukemia cell lines. This combination effectively enhances methotrexate's cytotoxicity by reducing DHFR protein levels and phospho-RB, suggesting a common mechanism of action for these CDK inhibitors in sensitizing leukemia cells to methotrexate. []

CDK4/6 Inhibitor IV

  • Relevance: Research shows that CDK4/6 Inhibitor IV, similarly to SU9516, can synergistically enhance the cytotoxicity of methotrexate in human T-cell leukemia Jurkat cells. This effect is attributed to its ability to decrease DHFR protein and phospho-RB levels, indicating a shared mechanism of action with SU9516 in potentiating methotrexate's anti-cancer activity. []

5-Fluorouracil (5-FU)

  • Relevance: Studies indicate that SU9516 can enhance the sensitivity of colorectal cancer cells to 5-FU. SU9516 achieves this by reducing the expression of TS, making the cancer cells more susceptible to the inhibitory effects of 5-FU. This research suggests a potential strategy for improving the efficacy of 5-FU treatment in colorectal cancer. []

Roscovitine

  • Relevance: Research utilizing roscovitine as a tool compound alongside SU9516 helped elucidate the cell cycle-dependent phosphorylation of T-cell protein tyrosine phosphatase (TCPTP). Both inhibitors, by targeting CDKs, effectively ablated the phosphorylation of TCPTP at Ser-304, suggesting that CDKs, particularly CDK1 or CDK2, play a role in regulating TCPTP phosphorylation during the cell cycle. []

Nutlin-3a

  • Relevance: While not structurally related to SU9516, Nutlin-3a is investigated alongside SU9516 in research focused on understanding and targeting transcriptional alterations during retinoblastoma development. The combined use of these compounds, along with other inhibitors like JQ1, allows researchers to dissect the complex signaling pathways involved in tumorigenesis and explore potential therapeutic strategies for retinoblastoma treatment. []

JQ1

  • Relevance: In retinoblastoma research, JQ1 is often studied alongside SU9516 and Nutlin-3a to investigate the transcriptional changes associated with tumor development. Combining these compounds helps dissect the intricate interplay between different signaling pathways and identify potential therapeutic targets for retinoblastoma treatment. []

SNS-032

  • Relevance: Similar to SU9516, SNS-032 is investigated as a potential therapeutic agent in retinoblastoma research due to its ability to inhibit CDK2, a critical regulator of the cell cycle often dysregulated in cancer. Combining SNS-032 with other targeted therapies, such as Nutlin-3a and JQ1, helps explore potential synergistic effects and identify promising therapeutic strategies for retinoblastoma. []

Alisertib

  • Relevance: Research demonstrates that Alisertib, while not structurally related to SU9516, exhibits a similar effect on cyclin-A expression. In breast cancer cells, Alisertib reduces cyclin-A levels, supporting the notion that targeting either Aurora A or CDK2, as SU9516 does, can impact the cyclin-A/CDK2 pathway. This finding highlights potential alternative strategies for disrupting this pathway in breast cancer treatment. []

Hydroxyurea (HU)

  • Relevance: While not structurally related to SU9516, hydroxyurea is used as a tool compound to induce genotoxic stress in breast cancer cell models. This stress leads to centrosome amplification, a process SU9516 can counteract by inhibiting CDK2 and subsequently Aurora-A kinase. This research provides insights into the molecular mechanisms underlying centrosome amplification and the potential role of CDK2 inhibitors like SU9516 in mitigating this process. []

Y27632

  • Relevance: Y27632, while not structurally similar to SU9516, exhibits synergistic effects when combined with SU9516 and forskolin in promoting the differentiation of human fibroblasts into induced oligodendrocyte-like cells (iOLCs). This research highlights the potential of combining small molecules with distinct mechanisms of action, such as CDK inhibition by SU9516 and ROCK inhibition by Y27632, to induce cellular reprogramming. []

Forskolin (FSK)

  • Relevance: Forskolin, when combined with SU9516 and Y27632, demonstrates a synergistic effect in promoting the differentiation of human fibroblasts into iOLCs. This combinatorial approach suggests that modulating multiple signaling pathways, including CDK inhibition by SU9516 and cAMP elevation by forskolin, can effectively reprogram cells towards an oligodendrocyte lineage. []

Properties

CAS Number

377090-84-1

Product Name

SU9516

IUPAC Name

3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)

InChI Key

QNUKRWAIZMBVCU-WCIBSUBMSA-N

SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3

Solubility

Soluble in DMSO

Synonyms

3-(1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene)-5-methoxy-1,3-dihydro-indol-2-one
SU 9516
SU9516

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3

Isomeric SMILES

COC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CN=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.